![molecular formula C27H27N3O5S B11443431 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11443431.png)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with benzylsulfanyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. The starting materials often include benzyl mercaptan, 3,4,5-trimethoxybenzaldehyde, and appropriate pyrimidoquinoline precursors. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the core structure.
Sulfurization: Introducing the benzylsulfanyl group through nucleophilic substitution.
Oxidation and reduction steps: To achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzylsulfanyl or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer or antimicrobial agent due to its unique structure.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: Inhibiting enzyme activity or modulating receptor function.
Disrupt cellular processes: Leading to cell death or altered cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-tritylsulfanyl-benzoxazole
- 2-tritylsulfanyl-benzothiazole
- 2-tritylsulfanyl-1H-benzimidazole
Uniqueness
2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its combination of a pyrimidoquinoline core with benzylsulfanyl and trimethoxyphenyl groups, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine family and has garnered attention due to its potential biological activities. This article provides an overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 364.44 g/mol
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by targeting various cellular pathways. A study highlighted that such derivatives can effectively inhibit the growth of breast cancer cell lines (MCF-7) with IC50 values indicating potent cytotoxicity .
- Case Study : In one study involving a similar compound structure, the hybrid 2-quinolinone derivatives showed promising results against MCF-7 cells with an IC50 value of 3.02 µM compared to Doxorubicin's 2.29 µM .
Antifungal Activity
The antifungal properties of related compounds have been explored:
- Efficacy : A compound structurally similar to our target exhibited antifungal activity against Candida species (C. dubliniensis and C. albicans) with MIC values ranging from 4-8 μg/mL . This suggests potential applicability in treating fungal infections.
Molecular Docking Studies
Molecular modeling studies have provided insights into the binding affinities and interactions of the compound with biological targets:
- Docking Results : The binding orientation at active sites has shown favorable interactions correlating with biological efficacy . This supports the design of new derivatives with enhanced activity.
Summary of Findings
Properties
Molecular Formula |
C27H27N3O5S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
InChI Key |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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